molecular formula C22H48BrNO2S2 B13713301 3-(Trihexylammonium)propyl Methanethiosulfonate Bromide

3-(Trihexylammonium)propyl Methanethiosulfonate Bromide

Cat. No.: B13713301
M. Wt: 502.7 g/mol
InChI Key: ULTJTXDFTJXMSH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-(Trihexylammonium)propyl Methanethiosulfonate Bromide involves several steps. The primary synthetic route includes the reaction of trihexylamine with 3-chloropropyl methanethiosulfonate in the presence of a suitable solvent. The reaction conditions typically involve moderate temperatures and the use of a base to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(Trihexylammonium)propyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:

Scientific Research Applications

3-(Trihexylammonium)propyl Methanethiosulfonate Bromide is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Trihexylammonium)propyl Methanethiosulfonate Bromide involves its interaction with specific molecular targets, such as cysteine residues in proteins. The compound modifies these residues, allowing researchers to study the protein’s structure and function. The pathways involved include the formation of covalent bonds between the compound and the target protein, leading to changes in the protein’s activity and properties .

Comparison with Similar Compounds

3-(Trihexylammonium)propyl Methanethiosulfonate Bromide can be compared with other similar compounds, such as:

    MTSET (2-(Trimethylammonium)ethyl Methanethiosulfonate Bromide): Another charged MTS reagent used in SCAM.

    MTSES (Sodium (2-sulfonatoethyl)methanethiosulfonate): A negatively charged MTS reagent used for similar applications.

    MTSEA (2-Aminoethyl Methanethiosulfonate): A positively charged MTS reagent with different functional groups.

The uniqueness of this compound lies in its specific structure and properties, making it suitable for particular applications in scientific research .

Properties

Molecular Formula

C22H48BrNO2S2

Molecular Weight

502.7 g/mol

IUPAC Name

trihexyl(3-methylsulfonylsulfanylpropyl)azanium;bromide

InChI

InChI=1S/C22H48NO2S2.BrH/c1-5-8-11-14-18-23(19-15-12-9-6-2,20-16-13-10-7-3)21-17-22-26-27(4,24)25;/h5-22H2,1-4H3;1H/q+1;/p-1

InChI Key

ULTJTXDFTJXMSH-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCSS(=O)(=O)C.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.